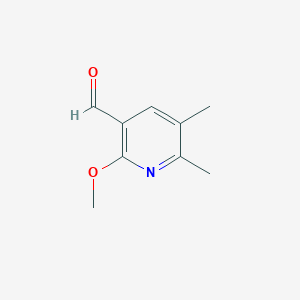

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde

Description

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative featuring a methoxy group at position 2, methyl groups at positions 5 and 6, and a carbaldehyde moiety at position 3. Its molecular formula is C₁₀H₁₁NO₂, with a calculated molecular weight of 177.20 g/mol. The compound’s structure combines electron-withdrawing (carbaldehyde) and electron-donating (methoxy, methyl) groups, creating unique electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective reactivity is critical.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-methoxy-5,6-dimethylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(5-11)9(12-3)10-7(6)2/h4-5H,1-3H3 |

InChI Key |

FPRAMZNBKINXKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with methoxyacetaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity starting materials to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-Methoxy-5,6-dimethylpyridine-3-carboxylic acid.

Reduction: 2-Methoxy-5,6-dimethylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Electronic Differences

Pyridine vs. Benzene Core :

- The target compound and 2,6-dimethylpyridine-3-carbaldehyde share a pyridine core, but the latter lacks the methoxy group and has fewer methyl substituents. This results in reduced steric hindrance and altered electronic effects (e.g., weaker electron donation compared to methoxy).

- In contrast, 4-bromo-3-fluoro-2-methoxybenzaldehyde features a benzene ring with halogen substituents (Br, F), enhancing electrophilic reactivity at the aldehyde group due to halogen-induced electron withdrawal.

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride replaces the aldehyde with an ester and adds an amine-functionalized side chain, making it more hydrophilic and suited for pharmaceutical applications (e.g., as a ligand or intermediate).

Molecular Weight and Reactivity

- The target compound’s higher molecular weight (177.20 g/mol) compared to 2,6-dimethylpyridine-3-carbaldehyde (152.20 g/mol) reflects its additional methoxy and methyl groups. These groups may reduce solubility in polar solvents.

Biological Activity

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Understanding its biological mechanisms and effects is crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde features a pyridine ring substituted with two methyl groups and a methoxy group, alongside an aldehyde functional group. This specific substitution pattern contributes to its unique reactivity and biological properties.

The biological activity of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group allows the compound to form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity and influencing biochemical pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde against several bacterial strains. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the organism.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A375 (melanoma) | 20 |

The mechanism behind this cytotoxicity involves the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

- Study on Anticancer Properties : A recent study focused on the synthesis of derivatives based on 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde and their evaluation against cancer cell lines. The derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly impact biological activity .

- Enzyme Interaction Studies : Another investigation assessed the interaction of this compound with specific enzymes involved in metabolic pathways. It was found to inhibit key enzymes linked to cancer metabolism, further supporting its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.